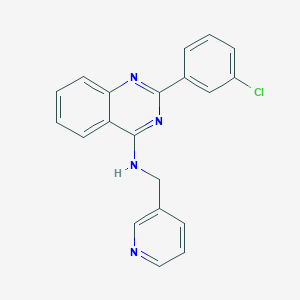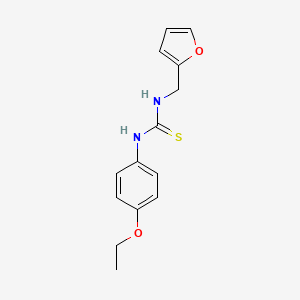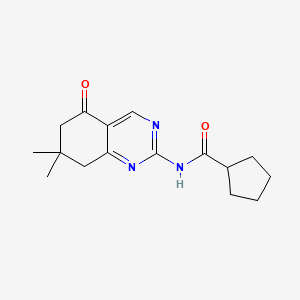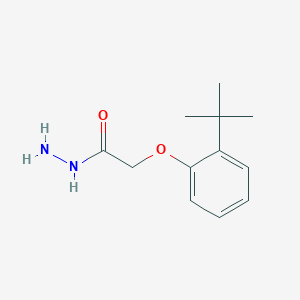![molecular formula C22H30N4O3 B5669597 3-[(3R,4S)-1-(1H-indole-6-carbonyl)-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid](/img/structure/B5669597.png)
3-[(3R,4S)-1-(1H-indole-6-carbonyl)-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3R,4S)-1-(1H-indole-6-carbonyl)-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid is a complex organic compound that features a unique combination of an indole ring, a piperazine ring, and a piperidine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3R,4S)-1-(1H-indole-6-carbonyl)-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid typically involves multiple steps, starting with the preparation of the indole-6-carbonyl chloride This intermediate is then reacted with a piperidine derivative under controlled conditions to form the core structure
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis machines and high-throughput screening techniques to optimize yield and purity. The process is typically carried out in large-scale reactors with precise control over temperature, pressure, and reaction time to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[(3R,4S)-1-(1H-indole-6-carbonyl)-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various quinone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions include various substituted indole derivatives, alcohols, and amine-functionalized compounds.
Scientific Research Applications
3-[(3R,4S)-1-(1H-indole-6-carbonyl)-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(3R,4S)-1-(1H-indole-6-carbonyl)-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid involves its interaction with specific molecular targets in the body. It is believed to bind to certain receptors or enzymes, thereby modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in regulating neurotransmitter levels and immune responses.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.
Piperazine derivatives: Compounds like piperazine citrate, which are used as anthelmintics.
Piperidine derivatives: Compounds such as piperidine hydrochloride, used in organic synthesis.
Uniqueness
What sets 3-[(3R,4S)-1-(1H-indole-6-carbonyl)-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid apart is its unique combination of three distinct ring systems, which confer specific chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-[(3R,4S)-1-(1H-indole-6-carbonyl)-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O3/c1-24-10-12-25(13-11-24)20-7-9-26(15-18(20)4-5-21(27)28)22(29)17-3-2-16-6-8-23-19(16)14-17/h2-3,6,8,14,18,20,23H,4-5,7,9-13,15H2,1H3,(H,27,28)/t18-,20+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJOIFGSWZSFELD-QUCCMNQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCN(CC2CCC(=O)O)C(=O)C3=CC4=C(C=C3)C=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)[C@H]2CCN(C[C@H]2CCC(=O)O)C(=O)C3=CC4=C(C=C3)C=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]methyl}-N,1,3-trimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5669514.png)

![3-[(2-methyl-1,3-oxazol-4-yl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5669525.png)
![4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(4-methyl-1,3-thiazol-5-yl)methyl]piperidine](/img/structure/B5669552.png)
![8-(cyclopropylmethyl)-N-(4-ethylphenyl)-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxamide](/img/structure/B5669560.png)
![1-{[2'-(hydroxymethyl)biphenyl-2-yl]oxy}-3-piperidin-1-ylpropan-2-ol](/img/structure/B5669567.png)

![[(3S,4R)-3,4-dihydroxy-4-methylpiperidin-1-yl]-[3-(2-fluorophenyl)-1H-pyrazol-5-yl]methanone](/img/structure/B5669571.png)
![3-(2-{1-[(1-ethyl-1H-pyrazol-5-yl)carbonyl]piperidin-4-yl}-1H-imidazol-1-yl)-N,N-dimethylpropan-1-amine](/img/structure/B5669574.png)

![4-{[2-(cyclopentylmethyl)-1H-imidazol-4-yl]methyl}-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5669585.png)

![1-[1-methyl-2-oxo-2-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)ethyl]benzo[cd]indol-2(1H)-one](/img/structure/B5669614.png)

